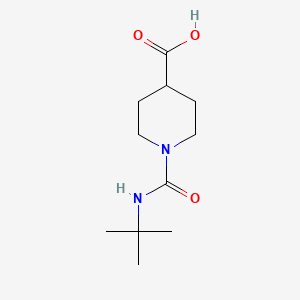

1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)12-10(16)13-6-4-8(5-7-13)9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVHOQGJASRAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid (Boc-Isonipecotic Acid)

Prepared by: Gemini, Senior Application Scientist

Executive Summary and Introduction

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, widely known in the scientific community as Boc-Isonipecotic acid or N-Boc-piperidine-4-carboxylic acid, stands as a cornerstone building block in modern medicinal chemistry. Its rigid piperidine scaffold, combined with orthogonally protected functional groups, provides synthetic chemists with a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its structure, properties, synthesis, and critical applications, with a focus on providing actionable insights for researchers and drug development professionals.

It is important to clarify a point of nomenclature. The topic specified, "1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid," refers to a molecule with a urea-type linkage (-NH-C(=O)-NH-tBu). However, the overwhelmingly prevalent and synthetically crucial compound in literature and commerce is the urethane-linked 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-protected). This guide will focus on the latter (CAS 84358-13-4), as it is the molecule of significant interest in drug discovery.

The piperidine ring is a privileged scaffold found in numerous biologically active compounds. Boc-isonipecotic acid serves as a conformationally constrained precursor to derivatives of γ-aminobutyric acid (GABA), a principal inhibitory neurotransmitter.[1][2] Its true value lies in its role as an intermediate, enabling the synthesis of advanced therapeutics, including highly selective kinase inhibitors, protease inhibitors, and the innovative class of protein degraders known as PROTACs (Proteolysis-Targeting Chimeras).[3]

Chemical Identity and Structural Elucidation

The utility of Boc-isonipecotic acid is intrinsically linked to its distinct structural features. The molecule consists of a central piperidine ring, which adopts a stable chair conformation, a carboxylic acid functional group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.[4] This Boc group is the key to its synthetic flexibility; it is exceptionally stable under a wide array of reaction conditions, including basic and nucleophilic environments, yet can be cleanly and efficiently removed under acidic conditions to unmask the secondary amine for subsequent functionalization.[5]

| Identifier | Value |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid[6] |

| Common Synonyms | N-BOC-piperidine-4-carboxylic acid, BOC-Isonipecotic acid, 1-Boc-4-piperidinecarboxylic Acid[6][7][8] |

| CAS Number | 84358-13-4[3][7][9] |

| Molecular Formula | C₁₁H₁₉NO₄[5][6] |

| Molecular Weight | 229.27 g/mol [4] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O[6] |

| InChIKey | JWOHBPPVVDQMKB-UHFFFAOYSA-N[6] |

Physicochemical and Spectroscopic Profile

Understanding the physical properties of a synthetic building block is paramount for experimental design, particularly for reaction setup, work-up, and purification.

| Property | Value | Source(s) |

| Physical State | White to very pale yellow crystalline powder or solid. | [5][9][10] |

| Melting Point | 148-153 °C | [10] |

| Boiling Point | 353.2 ± 35.0 °C (Predicted) | [10] |

| Solubility | Data not readily available in common solvents. | [9][10] |

| logP (Octanol/Water) | 1.23 | [10] |

Synthesis and Manufacturing Protocol

The most prevalent and scalable synthesis of Boc-isonipecotic acid involves the N-protection of commercially available isonipecotic acid (piperidine-4-carboxylic acid). This procedure is fundamental as it masks the reactive secondary amine, thereby allowing chemists to perform selective chemistry on the carboxylic acid moiety.

Causality in Experimental Design

The choice of reagents is dictated by efficiency and selectivity. Di-tert-butyl dicarbonate (Boc₂O) is the electrophilic source of the Boc group. A base is required to deprotonate the piperidine nitrogen, rendering it sufficiently nucleophilic to attack one of the carbonyl carbons of Boc₂O. An aqueous/organic biphasic system with a base like sodium hydroxide is often used for scalability, while anhydrous organic solvents with a tertiary amine base like triethylamine are common in laboratory settings. The final acidic work-up is crucial; it serves to neutralize any remaining base and, more importantly, to protonate the carboxylate salt, causing the desired product to precipitate out of the aqueous phase as the neutral carboxylic acid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Boc-Isonipecotic acid.

Step-by-Step Laboratory Protocol

This protocol is a representative method for laboratory-scale synthesis.[5][11]

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve isonipecotic acid (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Basification: Add a base, such as sodium hydroxide (e.g., 2 equivalents in aqueous solution) or triethylamine (2-3 equivalents if in an organic solvent), to the stirring solution.[4][11]

-

Boc Protection: To the basified mixture, add di-tert-butyl dicarbonate (1.0–1.2 equivalents) portion-wise or as a solution in the organic solvent.[11] The reaction is typically exothermic and should be controlled.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (e.g., 12 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous residue with water.

-

Cool the solution in an ice bath and acidify carefully with dilute hydrochloric acid (e.g., 1M HCl) to a pH of ~2-3.

-

A white solid product should precipitate.

-

-

Purification:

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with cold water to remove inorganic salts.

-

Dry the product under vacuum to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid.

-

Applications in Drug Discovery and Medicinal Chemistry

Boc-isonipecotic acid is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its rigid piperidine framework allows for the precise spatial positioning of pharmacophoric elements, a critical factor for achieving high-affinity binding to biological targets.[12]

Role as a Versatile Chemical Scaffold

The true power of this molecule lies in the ability to selectively deprotect the nitrogen and then perform chemistry at either the nitrogen or the carboxylic acid. This "orthogonality" is a cornerstone of modern synthetic strategy.

Caption: Synthetic utility of Boc-Isonipecotic acid in drug discovery.

Case Studies

-

Protein Kinase B (Akt) Inhibitors: The PI3K/Akt signaling pathway is a critical regulator of cell survival and is often dysregulated in cancer. Derivatives of 4-aminopiperidine-4-carboxamides, synthesized from Boc-isonipecotic acid precursors, have been developed as potent and selective inhibitors of Akt, demonstrating the scaffold's value in oncology.[12]

-

PROTAC Technology: PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. Boc-isonipecotic acid is a valuable building block for constructing the "linker" component of these bifunctional molecules, which connects the target-binding and E3 ligase-binding moieties.[3]

-

Peptide Mimetics: The constrained piperidine ring can mimic the turn structures found in peptides. This makes the scaffold useful for designing small molecule protease inhibitors and other compounds that interact with protein-protein interfaces.[3]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of Boc-isonipecotic acid is essential to ensure user safety.

| Hazard Class | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning[7][9][13] |

| Hazard Statements | H315: Causes skin irritation.[13][14] H319: Causes serious eye irritation.[13][14] H335: May cause respiratory irritation.[14] |

| Precautionary Statements | P261: Avoid breathing dust.[10][14] P280: Wear protective gloves/eye protection.[13] P302+P352: IF ON SKIN: Wash with plenty of water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][14] |

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[9][13]

-

Storage: Keep the container tightly sealed and store in a cool, dry, and dark place away from oxidizing agents.[9][15]

References

-

Fun, H., Arshad, S., Dinesh,., Vivek, S., & Nagaraja, G. K. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. NCBI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. [Link]

-

Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. J Pharm Sci Bioscientific Res. [Link]

-

Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. [Link]

- Wang, L. (2011). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

-

NextSDS. (n.d.). 1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid. [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. [Link]

-

ChemBK. (n.d.). 1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid. [Link]

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. Isonipecotic acid (CAS NO:498-94-2) | Isonipecotic acid Manufacturer and Suppliers | Scimplify [scimplify.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid | 84358-13-4 | TCI AMERICA [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. N-BOC-piperidine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 11. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aaronchem.com [aaronchem.com]

- 15. 84358-13-4|1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

Application Note: Synthesis and Derivatization of 1-(tert-Butylcarbamoyl)piperidine-4-carboxylic Acid

Executive Summary

The 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid scaffold is a highly versatile building block in medicinal chemistry. It is prominently featured in the design of [1], soluble epoxide hydrolase (sEH) inhibitors, and various peptidomimetics. The bulky, lipophilic tert-butyl urea moiety enhances metabolic stability while providing critical hydrogen-bond donor/acceptor interactions. This application note details a robust, three-phase protocol for synthesizing the core scaffold and its subsequent derivatization via amide coupling, designed for high yield, purity, and scalability.

Mechanistic Grounding & Causality

A successful synthesis relies on understanding the chemical behavior of the intermediates. We employ a protective ester route rather than direct aqueous urea formation to maximize yield and purity.

-

Phase 1: Urea Formation. The reaction between ethyl piperidine-4-carboxylate (ethyl isonipecotate) and tert-butyl isocyanate relies on the high electrophilicity of the isocyanate carbon. By conducting this reaction in an anhydrous organic solvent (dichloromethane) with a mild base (triethylamine), we prevent the hydrolysis of the isocyanate into tert-butylamine. This causality is critical: trace water leads to the formation of symmetric 1,3-di-tert-butylurea, an impurity that is notoriously difficult to separate from the product.

-

Phase 2: Saponification. Lithium hydroxide (LiOH) in a THF/water co-solvent system is selected over harsher bases like NaOH or KOH. LiOH provides mild, controlled cleavage of the ethyl ester without risking the degradation of the urea linkage. THF ensures the organic intermediate remains fully dissolved, while water solubilizes the hydroxide ions, creating a homogenous reaction environment.

-

Phase 3: Amide Derivatization. For the generation of derivative libraries, HATU is utilized as the coupling reagent alongside DIPEA. HATU generates a highly reactive 7-azabenzotriazole active ester. This is specifically chosen to overcome the steric hindrance often encountered when coupling bulky or deactivated amines (e.g., substituted anilines) to the piperidine-4-carboxylic acid core.

Experimental Workflows

Phase 1: Synthesis of Ethyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate

-

Preparation: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve ethyl piperidine-4-carboxylate (10.0 mmol, 1.57 g) in anhydrous dichloromethane (DCM, 25 mL).

-

Base Addition: Add triethylamine (TEA, 15.0 mmol, 2.1 mL) to the solution and cool the mixture to 0 °C using an ice-water bath.

-

Isocyanate Addition: Dropwise, add tert-butyl isocyanate (11.0 mmol, 1.09 g) over 10 minutes. The slow addition controls the exothermic nature of the nucleophilic attack.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 1:1).

-

Workup: Quench the reaction with deionized water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid or viscous oil.

Phase 2: Saponification to the Core Acid

-

Preparation: Dissolve the crude ethyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate (~10.0 mmol) in a mixture of THF (20 mL) and deionized water (5 mL).

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 20.0 mmol, 0.84 g) in one portion. Stir the biphasic mixture vigorously at RT for 16 hours.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF.

-

Acidification (Self-Validating Step): Cool the remaining aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~3.0. A white precipitate should form, validating the successful protonation of the carboxylate salt.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over Na₂SO₄, and concentrate to afford 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid as a white powder.

Phase 3: Derivatization via Amide Coupling (General Protocol)

-

Activation: Dissolve the core acid (1.0 mmol, 228 mg) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 0.52 mL) and stir at RT for 15 minutes to pre-form the active ester.

-

Coupling: Add the desired primary or secondary amine (R-NH₂, 1.2 mmol). Stir the reaction mixture at RT for 12 hours.

-

Workup: Dilute the mixture with ethyl acetate (20 mL). To effectively remove DMF, wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL).

-

Purification: Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude derivative via flash column chromatography (DCM/MeOH gradient).

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative outcomes and key for verifying the integrity of the synthesized compounds[2].

| Compound | Synthetic Step | Expected Yield | Molecular Weight | Key ¹H NMR Shifts (400 MHz, DMSO-d₆) |

| Ethyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate | Phase 1 | 88 - 92% | 256.34 g/mol | δ 5.75 (s, 1H, NH), 4.08 (q, 2H, CH₂), 1.25 (s, 9H, t-Bu) |

| 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid | Phase 2 | 90 - 95% | 228.29 g/mol | δ 12.18 (br s, 1H, COOH), 5.68 (s, 1H, NH), 1.24 (s, 9H, t-Bu) |

| Model Derivative (N-phenyl amide) | Phase 3 | 75 - 85% | 303.39 g/mol | δ 9.85 (s, 1H, Amide NH), 7.55-7.02 (m, 5H, Ar-H), 1.26 (s, 9H, t-Bu) |

Workflow Visualization

Synthesis and derivatization workflow for 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid.

References

-

Delgado, G. E., Mora, A. J., Ávila, E. E., González, T., Briceño, A., & Chacón, C. (2015). "N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies." Molecular Crystals and Liquid Crystals, 623(1), 358-364. URL:[Link]

-

Molaro, M. C., Battisegola, C., Schiano, M. E., Failla, M., Rimoli, M. G., Lazzarato, L., Chegaev, K., & Sodano, F. (2025). "Synthesis of Arginase Inhibitors: An Overview." Pharmaceutics, 17(1), 117. URL:[Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid

Abstract

This application note presents a detailed, step-by-step guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid. This compound, featuring a carboxylic acid and a bulky amide group, presents unique challenges for chromatographic separation, including potential for poor peak shape and low UV sensitivity. This guide provides a comprehensive protocol, from initial method design based on the analyte's physicochemical properties to systematic optimization of critical parameters. The final validated method is suitable for use by researchers, scientists, and drug development professionals requiring accurate and reliable analysis of this and structurally related compounds.

Introduction

1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and the presence of both a carboxylic acid and a tertiary amide group imparts a degree of polarity and potential for hydrogen bonding that must be carefully considered during HPLC method development. Accurate quantification of this compound is essential for various stages of drug development, including synthesis reaction monitoring, purity assessment, and stability studies.

The primary analytical challenge for this molecule lies in its chemical structure. The carboxylic acid moiety is ionizable, making chromatographic behavior highly dependent on the mobile phase pH. Furthermore, the aliphatic nature of the molecule and the absence of a significant chromophore suggest that detection by UV spectrophotometry may be limited in sensitivity. This guide addresses these challenges through a logical, science-driven approach to method development.

Physicochemical Properties and Initial Method Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of an effective HPLC method development strategy.

Structure:

-

logP and Polarity: The presence of both a carboxylic acid and a carbamoyl group suggests that the molecule is relatively polar. While a specific logP value is not available, the related 1-carbamoylpiperidine-3-carboxylic acid is predicted to have a logP of less than 1.0, indicating a preference for aqueous environments.[3] This polarity suggests that a highly aqueous mobile phase may be required for adequate retention on a standard C18 column. To mitigate the risk of stationary phase collapse ("dewetting") under such conditions, a column with a polar-embedded stationary phase or one specifically designed for use in highly aqueous mobile phases is recommended.[4][5]

-

UV Absorbance: Aliphatic carboxylic acids and amides generally lack a strong UV chromophore, which can result in poor sensitivity when using a standard UV detector.[6][7] The piperidine ring itself does not exhibit significant UV absorbance.[8] Therefore, detection at low wavelengths (e.g., 200-220 nm) is likely necessary to achieve adequate sensitivity.

Based on these considerations, the initial HPLC method development will focus on a reversed-phase separation using an acidic mobile phase to control the ionization of the carboxylic acid group, a polar-modified stationary phase to accommodate the analyte's polarity, and low-wavelength UV detection.

Experimental Protocols

Materials and Reagents

-

1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid reference standard

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Formic acid (FA), 99%+ purity

-

Purified water (18.2 MΩ·cm)

Instrumentation

-

A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

Initial HPLC Method Parameters

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18 with embedded polar group (e.g., RP-Amide), 4.6 x 150 mm, 5 µm | Provides alternative selectivity and is stable in highly aqueous mobile phases, preventing phase collapse.[4] |

| Mobile Phase A | 0.1% Formic Acid in Water | Lowers the mobile phase pH to approximately 2.8, ensuring the carboxylic acid is in its non-ionized form for better retention and peak shape.[9] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |

| Gradient | 10% to 90% B over 15 minutes | A broad gradient is used initially to determine the approximate elution time of the analyte. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | UV at 210 nm | Low wavelength detection is necessary due to the lack of a strong chromophore. |

| Sample Preparation | Dissolve the reference standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL. | Ensures compatibility with the initial mobile phase conditions. |

Method Development and Optimization Workflow

The following workflow provides a systematic approach to optimizing the initial HPLC method.

Figure 1: A systematic workflow for HPLC method development.

Step 1: Initial Method Screening

The primary goal of the initial run is to confirm that the analyte elutes from the column within a reasonable time and to assess the initial peak shape. If the analyte elutes too early (near the void volume), the initial percentage of the organic modifier should be decreased. Conversely, if it is strongly retained, the initial organic percentage should be increased.

Step 2: Mobile Phase Optimization

-

Organic Modifier Selection: While acetonitrile is a good starting point, methanol can offer different selectivity. A comparison of gradients using acetonitrile and methanol as the organic modifier should be performed. A mixture of the two can also be explored.

-

pH Adjustment: The use of 0.1% formic acid should provide a sufficiently low pH. However, if peak tailing is observed, which could be due to interactions with residual silanols on the stationary phase, a different acidic modifier like trifluoroacetic acid (TFA) at 0.1% could be evaluated. Note that TFA can suppress ionization in mass spectrometry detection. For LC-MS applications, formic acid or ammonium formate are preferred mobile phase additives.[10][11]

Step 3: Gradient Fine-Tuning

Once the optimal mobile phase has been selected, the gradient can be refined to improve resolution from any impurities and to shorten the run time. A shallower gradient around the elution time of the analyte will provide better separation of closely eluting species.

Step 4: Flow Rate and Temperature Optimization

The flow rate can be adjusted to balance analysis time and separation efficiency. Increasing the flow rate will shorten the run time but may lead to a decrease in resolution. The column temperature can be optimized to improve peak shape and adjust retention times. Higher temperatures generally lead to sharper peaks and shorter retention times.

Final Optimized HPLC Method

The following table presents a hypothetical final optimized method based on the development process.

| Parameter | Final Optimized Condition |

| Column | C18 with embedded polar group, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 15% to 45% B over 10 minutes, hold at 45% B for 2 minutes, return to 15% B over 0.5 minutes, and equilibrate for 2.5 minutes. |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Sample Preparation | Dissolve the sample in 85:15 (v/v) Mobile Phase A:Mobile Phase B. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development of a robust RP-HPLC method for the analysis of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid. By carefully considering the analyte's physicochemical properties, a logical starting point for method development was established. The systematic optimization workflow allows for the refinement of the method to achieve the desired performance characteristics. This detailed guide serves as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling them to develop and validate reliable analytical methods for this and similar molecules.

References

-

Your guide to select the buffer in HPLC development part 1. PharmaCores. [Link]

-

Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

-

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. [Link]

-

Why Acid?. Separation Science. [Link]

-

How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

-

Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

-

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. U.S. Environmental Protection Agency. [Link]

-

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. U.S. Environmental Protection Agency. [Link]

-

(A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6 . The.... ResearchGate. [Link]

Sources

- 1. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]

- 2. biotage.com [biotage.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Your guide to select the buffer in HPLC development part 1 | PharmaCores [pharmacores.com]

- 5. HPLC Buffers [merckmillipore.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]

1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid solvent solubility guidelines

Application Note: Solvent Solubility Guidelines and Protocols for 1-(tert-Butylcarbamoyl)piperidine-4-carboxylic Acid

Introduction & Physicochemical Profiling

1-(tert-Butylcarbamoyl)piperidine-4-carboxylic acid is a highly versatile building block widely utilized in medicinal chemistry, peptide synthesis, and the development of nitrogen-containing heterocycles[1]. Structurally related to the ubiquitous 1-Boc-piperidine-4-carboxylic acid, this compound replaces the tert-butoxycarbonyl (Boc) ester oxygen with a nitrogen atom, forming a urea linkage (-NH-CO-N-). This subtle isosteric replacement significantly alters its hydrogen-bonding network and solubility profile.

To effectively formulate and react this compound, one must understand the causality behind its physicochemical properties:

-

The tert-Butylcarbamoyl Moiety: The bulky tert-butyl group imparts significant lipophilicity. However, unlike a standard Boc group, the urea linkage acts as both a strong hydrogen-bond donor (NH) and acceptor (C=O), increasing the crystal lattice energy and promoting self-association in non-polar media.

-

The Piperidine Core: Provides a rigid, saturated hydrophobic backbone that limits conformational flexibility.

-

The Carboxylic Acid (-COOH): Serves as the primary ionizable group. With an estimated pKa of approximately 4.5[2], the protonation state of this moiety strictly dictates the molecule's behavior in aqueous environments[1].

Causality in Solvent Selection

The solubility of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid is governed by the solvent's ability to disrupt its strong intermolecular urea-carboxylic acid hydrogen bonds.

-

Aqueous Solvents & Buffers: In pure water or low-pH buffers (pH < 4.0), the compound exists as a unionized free acid. The dominant lipophilicity of the tert-butyl and piperidine groups renders it practically insoluble (< 1 mg/mL)[3]. However, as the pH exceeds 5.5, the carboxylic acid deprotonates to form a carboxylate anion, exponentially increasing aqueous solubility[1].

-

Polar Aprotic Solvents (DMSO, DMF): These are the optimal solvents for stock solution preparation. The strong dipole moments and exceptional hydrogen-bond accepting capabilities of DMSO and DMF effectively solvate the urea NH and the carboxylic acid OH, yielding high solubility (≥ 100 mg/mL)[4].

-

Alcohols (Methanol, Ethanol): Protic solvents offer moderate to high solubility by simultaneously solvating the hydrophobic regions and participating in hydrogen bonding with the polar functional groups.

-

Halogenated & Non-Polar Solvents (DCM, EtOAc): The unionized free acid exhibits good solubility in dichloromethane and ethyl acetate, making these solvents ideal for liquid-liquid extraction during synthetic workups[3].

Quantitative Solubility Data

The following table summarizes the expected solubility profile based on the physicochemical properties of piperidine-4-carboxylic acid derivatives:

| Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility | Recommended Application |

| DMSO | 46.7 | ≥ 100 mg/mL | High-concentration stock solutions; in vitro assays[4]. |

| DMF | 36.7 | ≥ 50 mg/mL | Peptide synthesis; amide coupling reactions. |

| Methanol | 32.7 | 10 - 50 mg/mL | Recrystallization; LC-MS mobile phase preparation. |

| Dichloromethane | 8.9 | 10 - 50 mg/mL | Liquid-liquid extraction; synthetic intermediate solvation[3]. |

| Water (pH 1.2 - 4.0) | 80.1 | < 1 mg/mL | Poorly soluble; not recommended without co-solvents[3]. |

| Buffer (pH 7.4) | ~80 | > 10 mg/mL | In vivo dosing vehicles (as a deprotonated salt)[1]. |

(Note: DMSO is highly hygroscopic; moisture uptake will significantly reduce the solubility of the compound over time. Always use freshly opened, anhydrous DMSO for stock preparation[4].)

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To establish a self-validating thermodynamic solubility profile, the industry-standard Shake-Flask Method must be employed. This protocol is adapted from the 5[5] and harmonized practices by the 6[6].

Step 1: Preparation of Saturated Solutions

-

Weigh an excess amount of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid (e.g., 50 mg) into a 5 mL glass vial.

-

Add 1.0 mL of the target solvent or aqueous buffer (e.g., pH 1.2, 4.5, or 6.8).

-

Self-Validation Check: Ensure visible solid remains in the vial. If the solid completely dissolves, add additional compound until a suspension is maintained. This guarantees the system has reached its thermodynamic saturation limit[5].

Step 2: Isothermal Equilibration

-

Seal the vials tightly and place them in an orbital shaker incubator.

-

Agitate at 100 rpm at a constant temperature (typically 25°C for standard solubility, or 37 ± 1°C for physiological relevance) for 24 to 48 hours[6],[5].

-

Causality: Extended equilibration time is critical to overcome metastable polymorphic states and ensure true thermodynamic equilibrium is reached, rather than transient kinetic solubility.

Step 3: Phase Separation

-

Transfer the suspension to a microcentrifuge tube.

-

Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

-

Causality: Centrifugation is preferred over filtration for lipophilic compounds to prevent non-specific binding of the drug to filter membranes, which can artificially lower the measured concentration[6].

Step 4: Quantification and Solid-State Verification

-

Carefully aspirate the supernatant, dilute appropriately with the mobile phase, and quantify the concentration using a validated HPLC-UV or LC-MS method[5].

-

Self-Validation Check (Crucial): Measure the pH of the aqueous supernatant post-equilibration. The addition of a carboxylic acid can exceed the buffer capacity, altering the final pH. The reported solubility must correspond to the final pH, not the initial buffer pH[7].

-

Recover the solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). This confirms that the crystal form has not transitioned into a hydrate or a different polymorph during the assay[6].

Visualizations

pH-dependent speciation and aqueous solubility mechanism of the carboxylic acid moiety.

Workflow for determining thermodynamic equilibrium solubility using the Shake-Flask method.

Formulation and Storage Guidelines

To maintain the integrity of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid:

-

Stock Storage: Prepare stock solutions in anhydrous DMSO. Aliquot the solutions into single-use vials and store at -20°C for up to 1 year, or -80°C for up to 2 years to prevent freeze-thaw degradation[4].

-

Aqueous Dilution: When diluting DMSO stocks into aqueous assay buffers, keep the final DMSO concentration below 1% (v/v) to prevent assay interference. Add the DMSO stock to the aqueous buffer rapidly with vigorous vortexing to prevent localized precipitation of the highly lipophilic free acid.

References

- CymitQuimica. "CAS 174316-71-3: 1-boc-piperidine-4-carboxylic acid."

- MedChemExpress. "Boc-Inp-OH (1-Boc-Piperidine-4-carboxylic acid) | Biochemical Reagent."

- EPA. "1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid."

- ChemicalBook. "N-BOC-piperidine-4-carboxylic acid | 84358-13-4."

- World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver."

- Avdeef, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." PMC.

- Pharmaceutical Sciences.

- SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline."

Sources

- 1. CAS 174316-71-3: 1-boc-piperidine-4-carboxylic acid [cymitquimica.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. who.int [who.int]

- 6. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Conjugation techniques using 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid

Introduction & Scientific Rationale

1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid is a highly specialized, bifunctional building block utilized in advanced medicinal chemistry and bioconjugation. Novice researchers often confuse this compound with the ubiquitous transient protecting group 1-Boc-piperidine-4-carboxylic acid (Boc-isonipecotic acid). However, this molecule features a permanent tert-butyl urea motif at the N1 position of the piperidine ring, rather than a cleavable carbamate.

This structural distinction is critical for drug design. The tert-butylcarbamoyl group acts as a robust, metabolically stable pharmacophore that provides significant steric bulk and dual hydrogen-bonding capabilities (both as a donor and acceptor). When conjugated via its C4-carboxylic acid, the resulting molecule projects the urea moiety into target protein pockets—a strategy successfully employed in the design of highly selective Matrix Metalloproteinase-13 (MMP-13) inhibitors and soluble epoxide hydrolase (sEH) inhibitors[1]. The piperidine ring serves as a rigid vectorial spacer, ensuring predictable conformational geometry during target engagement[2].

Physicochemical Profiling

Understanding the physicochemical properties of the starting material is essential for optimizing conjugation conditions, particularly regarding solvent selection and activation kinetics.

Table 1: Physicochemical Properties of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic Acid

| Property | Value / Description |

| Chemical Formula | C11H20N2O3 |

| Molecular Weight | 228.29 g/mol |

| Functional Groups | Aliphatic Carboxylic Acid (pKa ~4.5), Substituted Urea |

| Solubility Profile | Soluble in DMF, DMSO, MeOH, DCM; Low solubility in unbuffered water |

| Conformational State | Predominantly chair conformation (C4-carboxyl equatorial) |

Mechanistic Workflow & Conjugation Strategies

The primary conjugation vector for this molecule is the C4-carboxylic acid. Because the piperidine nitrogen is already functionalized with a stable urea, orthogonal protection is unnecessary. The conjugation relies on carboxyl activation followed by nucleophilic acyl substitution.

Causality in Reagent Selection:

-

Organic Phase (HATU/DIPEA): For conjugating to small-molecule amines or solid-phase peptide synthesis (SPPS) resins, HATU is vastly superior to classic carbodiimides. The bulky tert-butyl urea group slightly restricts the conformational dynamics of the piperidine ring. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming localized steric hindrance at the equatorial carboxylate and driving the reaction to completion in under 2 hours.

-

Aqueous Phase (EDC/Sulfo-NHS): For bioconjugation to proteins or dendrimers, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is utilized due to its excellent water solubility[3]. The addition of Sulfo-NHS stabilizes the amine-reactive intermediate, preventing the premature hydrolysis of the O-acylisourea in aqueous buffers[4].

HATU-mediated amide conjugation workflow for piperidine-4-carboxylic acid derivatives.

Structural rationale for utilizing the tert-butyl urea piperidine motif in drug design.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Organic Phase)

Objective: Covalent conjugation of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid to a primary/secondary amine pharmacophore. Self-Validating Mechanism: The use of DIPEA (a sterically hindered, non-nucleophilic base) ensures the carboxylic acid is deprotonated without competing for the active ester. A distinct color change (clear to pale yellow) upon HATU addition visually confirms the successful formation of the OAt-active ester.

-

Preparation: Dissolve 1.0 eq (e.g., 0.5 mmol) of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature (20–25°C) to ensure complete carboxylate formation.

-

Activation: Add 1.1 eq of HATU. Stir the mixture for 15 minutes. (Insight: Do not exceed 30 minutes of pre-activation to prevent potential degradation of the active ester).

-

Nucleophilic Addition: Add 1.05 eq of the target amine (dissolved in 1 mL DMF).

-

Reaction: Stir under an inert atmosphere (N2/Ar) for 2–4 hours. Monitor consumption of the starting material via LC-MS or TLC (DCM:MeOH 9:1).

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the product with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 0.1 M HCl (to remove unreacted amine and DIPEA) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: NHS-Ester Activation for Protein Bioconjugation

Objective: Covalent attachment of the piperidine-urea motif to surface lysine residues of a target protein or macromolecular vehicle[4]. Self-Validating Mechanism: The inclusion of a 2-mercaptoethanol quenching step ensures that residual EDC is deactivated prior to protein introduction, strictly preventing unwanted intra-protein cross-linking.

-

Buffer Preparation: Prepare Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) and Conjugation Buffer (0.1 M PBS, 0.15 M NaCl, pH 7.4).

-

Solubilization & Activation: Dissolve the carboxylic acid in a minimal volume of DMSO (ensure final DMSO concentration in the buffer remains <10% to prevent protein denaturation). Add the solution to the Activation Buffer.

-

Reagent Addition: Add a 10-fold molar excess of EDC-HCl and a 25-fold molar excess of Sulfo-NHS relative to the carboxylic acid. React for 15 minutes at room temperature.

-

Quenching: Add 2-mercaptoethanol to a final concentration of 20 mM. Incubate for 10 minutes to quench unreacted EDC.

-

Conjugation: Add the activated NHS-ester solution to the target protein dissolved in Conjugation Buffer. The optimal molar ratio of ligand to protein is typically between 10:1 and 50:1, depending on desired loading density.

-

Incubation: Incubate for 2 hours at room temperature, or overnight at 4°C with gentle agitation.

-

Purification: Remove excess unreacted small molecules using a size-exclusion desalting column (e.g., Sephadex G-25) or via extensive dialysis against fresh PBS.

Quantitative Data Presentation

Selecting the correct coupling reagent is paramount for maximizing yield and minimizing purification bottlenecks. The table below summarizes the expected efficiencies based on the chosen conjugation route.

Table 2: Optimization of Coupling Conditions for Piperidine-4-Carboxylic Acid Derivatives

| Coupling Reagent | Solvent System | Base | Reaction Time | Average Yield (%) | Byproduct Profile |

| HATU | DMF | DIPEA | 2 hours | >95% | Water-soluble urea (easily washed) |

| EDC / HOBt | DCM / DMF | TEA | 12 hours | 75–85% | Water-soluble urea |

| DCC / DMAP | DCM | DMAP | 16 hours | 60–70% | Insoluble DCU (requires filtration) |

| EDC / Sulfo-NHS | Aqueous (MES/PBS) | None | 2–4 hours | Variable* | Isourea, NHS leaving group |

*Yield in aqueous bioconjugation is highly dependent on the steric availability of surface lysines on the target macromolecule.

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid

Abstract

This application note provides a detailed guide for the structural elucidation of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines optimized protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. The causality behind experimental choices, such as solvent selection and specific NMR parameters, is explained to ensure technical accuracy and reproducibility. This guide serves as a comprehensive resource for the unambiguous characterization of this and structurally related molecules, a crucial step in quality control and chemical research.[1][2]

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds in solution.[1][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3][4] 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid is a bifunctional molecule incorporating a rigid piperidine scaffold, a bulky tert-butylcarbamoyl group, and a carboxylic acid moiety. This combination of functional groups makes it an interesting building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application in these fields.

This application note details the comprehensive characterization of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid using a suite of NMR experiments. We will cover the rationale for solvent selection, detailed experimental protocols, and an in-depth analysis of the resulting spectra to provide a complete and validated structural assignment.

Experimental Design and Rationale

A multi-faceted approach employing ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is essential for the unambiguous assignment of all proton and carbon signals.[5][6][7][8]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their functional group type.

-

COSY: Establishes correlations between protons that are coupled to each other, typically through two or three bonds.[5][7]

-

HSQC: Correlates protons directly to the carbons they are attached to, providing a powerful tool for assigning carbon signals based on their attached protons.[5][6][7]

The experimental workflow is designed to be systematic, starting from simple 1D experiments and progressing to more complex 2D techniques for complete structural elucidation.

Figure 1: General experimental workflow for NMR characterization.

Materials and Methods

Sample Preparation

The selection of an appropriate deuterated solvent is critical for high-quality NMR data. The solvent must completely dissolve the analyte and should not have signals that overlap with those of the sample. For 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid, which possesses both polar (carboxylic acid, amide) and non-polar (tert-butyl, piperidine ring) functionalities, several solvents could be considered. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which ensures the solubility of the carboxylic acid group, and its residual proton signal appears at a distinct chemical shift (around 2.50 ppm).[9] Deuterated chloroform (CDCl₃) could also be used, but the solubility of the carboxylic acid might be limited.[9]

Protocol:

-

Weigh approximately 5-10 mg of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[10]

Table 1: Recommended NMR Acquisition Parameters

| Experiment | Parameter | Recommended Value | Rationale |

| ¹H NMR | Pulse Program | Standard single pulse | For quantitative analysis and high signal-to-noise. |

| Spectral Width | 16 ppm | To encompass all expected proton signals. | |

| Acquisition Time | ≥ 2 s | For good digital resolution. | |

| Relaxation Delay | 5 s | To allow for full relaxation of protons, ensuring accurate integration. | |

| Number of Scans | 16-32 | To achieve a good signal-to-noise ratio. | |

| ¹³C NMR | Pulse Program | Proton-decoupled | To simplify the spectrum to single lines for each carbon. |

| Spectral Width | 240 ppm | To cover the full range of carbon chemical shifts. | |

| Acquisition Time | ≥ 1 s | For adequate resolution. | |

| Relaxation Delay | 2 s | Standard delay for most carbon atoms. | |

| Number of Scans | ≥ 1024 | Due to the low natural abundance of ¹³C. | |

| COSY | Pulse Program | Standard COSY | To establish proton-proton correlations. |

| Spectral Width | 12 ppm in both dimensions | To focus on the proton spectral region. | |

| Number of Increments | 256-512 in F1 | For sufficient resolution in the indirect dimension. | |

| Number of Scans | 8-16 per increment | To achieve adequate signal-to-noise. | |

| HSQC | Pulse Program | Edited HSQC | To correlate protons with their directly attached carbons and determine CH/CH₃ vs. CH₂ groups.[7] |

| Spectral Width | 12 ppm (¹H) x 160 ppm (¹³C) | To cover the relevant proton and carbon chemical shift ranges. | |

| Number of Increments | 256-512 in F1 | For good resolution in the carbon dimension. | |

| Number of Scans | 16-32 per increment | For optimal sensitivity. |

Spectral Analysis and Interpretation

The following sections detail the expected NMR spectral features of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid and provide a guide for their interpretation.

Figure 2: Structure of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid.

¹H NMR Spectrum

Table 2: Predicted ¹H NMR Spectral Data

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | COSY Correlations |

| COOH | 10.0 - 12.0 | Broad Singlet | 1H | None |

| NH | 6.0 - 8.0 | Singlet | 1H | None |

| Piperidine H2, H6 (axial & equatorial) | 2.5 - 4.0 | Multiplets | 4H | H3, H5 |

| Piperidine H4 | 2.0 - 2.8 | Multiplet | 1H | H3, H5 |

| Piperidine H3, H5 (axial & equatorial) | 1.2 - 2.2 | Multiplets | 4H | H2, H6, H4 |

| Tert-butyl CH₃ | 1.0 - 1.5 | Singlet | 9H | None |

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region.[11] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a drop of D₂O.

-

Amide Proton (NH): The amide proton signal is expected between 6.0 and 8.0 ppm as a singlet, as it has no adjacent protons to couple with.

-

Piperidine Protons (H2, H3, H4, H5, H6): The piperidine ring protons will exhibit complex splitting patterns due to axial and equatorial environments and geminal and vicinal couplings. The protons at C2 and C6, adjacent to the nitrogen atom, will be the most deshielded of the ring protons. The proton at C4, alpha to the carboxylic acid, will also be deshielded. The COSY spectrum will be crucial in definitively assigning these coupled protons.

-

Tert-butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically between 1.0 and 1.5 ppm.[12]

¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon(s) | Expected Chemical Shift (δ, ppm) | HSQC Correlation |

| Carboxylic Acid C=O | 170 - 180 | No |

| Amide C=O | 150 - 165 | No |

| Tert-butyl Quaternary C | 50 - 60 | No |

| Piperidine C2, C6 | 40 - 50 | Yes |

| Piperidine C4 | 35 - 45 | Yes |

| Piperidine C3, C5 | 25 - 35 | Yes |

| Tert-butyl CH₃ | 25 - 35 | Yes |

-

Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and amide) will appear as singlets in the most downfield region of the spectrum.

-

Piperidine Carbons: The chemical shifts of the piperidine carbons will be influenced by their proximity to the nitrogen and the carboxylic acid group. The HSQC spectrum will directly link these carbons to their attached protons, simplifying their assignment.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will be a singlet in the 50-60 ppm range, while the three equivalent methyl carbons will appear as a single peak between 25 and 35 ppm.[12][13]

2D NMR Spectra (COSY and HSQC)

The COSY spectrum will show cross-peaks connecting coupled protons. For instance, the protons at C2 and C6 will show correlations to the protons at C3 and C5. The proton at C4 will show correlations to the protons at C3 and C5. This network of correlations will allow for the complete assignment of the piperidine spin system.

The HSQC spectrum will display a correlation for each proton-carbon pair that is directly bonded. This is the most definitive way to assign the carbon signals. For example, the large singlet in the ¹H spectrum around 1.3 ppm will correlate to the carbon signal around 30 ppm, confirming the assignment of the tert-butyl group.

Conclusion

This application note provides a comprehensive and systematic approach to the NMR characterization of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the combined information from ¹H, ¹³C, COSY, and HSQC NMR experiments, researchers can achieve an unambiguous structural elucidation. This methodology is not only applicable to the title compound but can also be adapted for the characterization of other small molecules with similar structural motifs, ensuring high confidence in their chemical identity for applications in drug discovery and development.

References

-

Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Platypus Technologies. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

ACS Publications. (2021, February 3). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

-

ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]

-

eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC. Retrieved from [Link]

-

ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

Wiley Online Library. (2017, September 18). NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences and Bioscientific Research. (2015, December 1). Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, March 20). Does this NMR show the carboxy group?. Retrieved from [Link]

-

Waseda University. (n.d.). How to select NMR solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. ijirset.com [ijirset.com]

- 4. longdom.org [longdom.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Solvents [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting poor solubility of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid in water

Knowledge Base > Formulation & Solubility > Article #402

Target Audience: Formulation Scientists, Medicinal Chemists, and Assay Developers System Status: Verified active protocols for in vitro and in vivo assay preparation.

Executive Summary & Chemical Causality

Researchers frequently encounter severe precipitation issues when attempting to dissolve 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid (and its universally utilized carbamate analog, 1-Boc-piperidine-4-carboxylic acid , CAS 84358-13-4) directly in aqueous buffers.

The Mechanistic Root Cause: Unprotected piperidine-4-carboxylic acid (isonipecotic acid) is highly water-soluble because it exists as a zwitterion (a protonated basic amine and a deprotonated carboxylic acid). However, when the piperidine nitrogen is masked by a bulky, highly lipophilic tert-butylcarbamoyl (urea) or tert-butoxycarbonyl (carbamate) group, the nitrogen loses its basicity [1]. The molecule is stripped of its positive charge, leaving only a single ionizable carboxylic acid (pKa ~4.56) fighting against the massive hydration penalty of the lipophilic tert-butyl moiety [2]. At neutral or acidic pH, the compound remains largely unionized or insufficiently ionized to overcome this lipophilicity, resulting in a practically insoluble powder [1].

Frequently Asked Questions (FAQs)

Q1: Why is my compound completely insoluble in my pH 7.0 assay buffer? While the pKa of the carboxylic acid is approximately 4.56, meaning it is mostly deprotonated at pH 7.0, the intrinsic lipophilicity (LogP) of the tert-butyl group dominates the molecule's physicochemical profile [2]. Furthermore, local pH drops in unbuffered or weakly buffered water around the dissolving solid can cause the compound to self-protonate, crashing out of solution.

Q2: I need to make a 10 mM stock solution for a biochemical assay. What is the best solvent system? Do not attempt to make high-concentration stocks directly in water. The optimal approach is to create a highly concentrated stock (e.g., 100 mM) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . You can then spike this stock into your aqueous assay buffer, keeping the final organic solvent concentration below 1-2% (v/v), which is generally well-tolerated by most biochemical assays.

Q3: My downstream cell culture assay cannot tolerate DMSO. How can I achieve aqueous solubility without organic co-solvents? You must exploit the carboxylic acid group by forcing complete salt formation. By adding a stoichiometric equivalent of a strong base (like NaOH) or dissolving the compound in a mildly alkaline buffer (pH 8.0–8.5), you convert the compound into its sodium salt. The negatively charged carboxylate significantly lowers the LogD, enabling aqueous solubility without organic solvents.

Q4: Even after pH adjustment, the compound precipitates when added to my cell culture media. Why? Cell culture media (like DMEM or RPMI) contain high concentrations of divalent cations (Ca²⁺, Mg²⁺). These cations can interact with the deprotonated carboxylate to form highly insoluble calcium or magnesium salts. If this occurs, you must use a formulation strategy that shields the lipophilic tail, such as complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Quantitative Physicochemical Data

To accurately formulate your stock solutions, reference the following thermodynamic and structural parameters [1, 2, 3]:

| Parameter | Value / Description | Impact on Formulation Strategy |

| Molecular Weight | ~229.27 g/mol | Use to calculate precise molarities for stock solutions. |

| pKa (Carboxylic Acid) | 4.56 ± 0.20 | Requires pH > 6.5 for >99% ionization (salt formation). |

| LogP (Predicted) | ~1.8 to 2.5 | Indicates high lipophilicity; requires co-solvents for high-concentration stocks. |

| Water Solubility (pH 7.0) | < 0.1 mg/mL (Practically Insoluble) | Direct dissolution in water is not viable. |

| DMSO Solubility | > 50 mg/mL | Excellent; DMSO is the preferred primary stock solvent. |

Solubilization Decision Workflow

Use the following logic tree to determine the correct protocol for your specific assay constraints.

Decision tree for selecting the appropriate solubilization strategy based on assay constraints.

Validated Experimental Protocols

Protocol A: Co-Solvent Dilution Method (DMSO to Aqueous)

Use this method for biochemical assays, enzymatic screens, or cell assays that tolerate ≤1% DMSO.

Step-by-Step Methodology:

-

Weighing: Accurately weigh 22.9 mg of the compound into a clean, dry glass vial.

-

Primary Stock Generation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

-

Dissolution: Vortex the solution for 30–60 seconds. The compound will dissolve rapidly, yielding a clear 100 mM primary stock .

-

Aqueous Spiking (Self-Validating Step): To prepare a 1 mM working solution, pipette 990 µL of your target aqueous buffer (ensure the buffer is pre-warmed to 37°C if applicable) into a new tube. Place the tube on a vortex mixer. While vortexing, inject 10 µL of the 100 mM DMSO stock directly into the center of the liquid vortex.

-

Validation: Inspect the tube against a dark background. If the solution is turbid or milky, the local concentration of the compound exceeded its kinetic solubility before it could disperse. If this occurs, increase the strength of your buffer or reduce the final compound concentration.

Protocol B: pH-Driven Salt Formation (Aqueous Only)

Use this method for in vivo dosing or strict zero-organic-solvent assays.

Step-by-Step Methodology:

-

Suspension: Weigh 22.9 mg of the compound and suspend it in 8.0 mL of ultra-pure water (this creates a cloudy, insoluble suspension).

-

Alkalization: Slowly add 0.1 M NaOH dropwise while stirring continuously. Monitor the pH using a calibrated micro-pH probe.

-

Salt Conversion: Continue adding NaOH until the pH reaches 8.0–8.5. At this pH, the carboxylic acid is fully deprotonated, forming the highly soluble sodium salt. The solution will transition from cloudy to completely clear.

-

Volume Adjustment: Once clear, adjust the final volume to 10.0 mL with water or a concentrated buffer to yield a 10 mM aqueous stock .

-

Validation: Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. A reading of < 0.01 confirms the absence of micro-precipitates. Caution: Do not back-titrate the pH below 6.5, or the compound will immediately reprecipitate.

References

-

U.S. Environmental Protection Agency (EPA). "1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid Properties." CompTox Chemicals Dashboard. Available at:[Link]

Technical Support Center: Optimizing Amide Coupling Reactions for 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic Acid

Welcome to the technical support guide for the amide coupling of 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid (also known as N-Boc-piperidine-4-carboxylic acid). This resource, designed for researchers, chemists, and drug development professionals, provides in-depth, field-tested guidance to help you navigate and optimize this crucial synthetic transformation. As a versatile building block in pharmaceutical and chemical synthesis, mastering its coupling is essential for the efficient creation of complex molecules and active pharmaceutical ingredients (APIs).[1]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reproducible, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have when designing your synthesis.

Q1: How do I choose the best coupling reagent for my reaction?

A1: The choice of coupling reagent is critical and depends on the amine's reactivity, steric hindrance, budget, and desired workup conditions.[2]

-

For routine, cost-effective couplings: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), almost always used with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole), are an excellent choice.[3][4] The primary advantage of EDC is that its urea byproduct is water-soluble, which greatly simplifies purification via an aqueous workup.[3][5][6]

-

For challenging or sterically hindered couplings: Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior.[7][8] HATU provides faster reaction rates and higher efficiency, especially with less reactive amines, due to the formation of a highly reactive OAt-active ester.[7][9] The pyridine nitrogen in the HOAt component provides anchimeric assistance, stabilizing the transition state and accelerating the reaction.[9][10]

-

To minimize racemization: For chiral substrates, HATU is generally preferred over carbodiimide-based methods for its ability to suppress epimerization.[7][8] When using carbodiimides, the addition of HOBt or HOAt is essential to minimize racemization by converting the unstable O-acylisourea intermediate into a more stable active ester.[3][11]

Q2: What is the role of the base in the coupling reaction, and which one should I select?

A2: A non-nucleophilic tertiary amine base is crucial for two reasons:

-

It deprotonates the carboxylic acid, forming a carboxylate anion that can attack the coupling reagent.[7]

-

It neutralizes the acidic byproducts generated during the reaction (e.g., HCl from EDC hydrochloride or the proton from HOBt), maintaining a favorable reaction environment.

The most common choice is N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base.[10][12] Its significant steric hindrance prevents it from acting as a nucleophile, which would otherwise lead to unwanted side products. Typically, 2-3 equivalents of DIPEA are used.[7][13] Triethylamine (TEA) can also be used but is slightly more nucleophilic and can sometimes lead to side reactions.[14]

Q3: Which solvents are suitable for this coupling reaction?

A3: The ideal solvent should be anhydrous, polar, and aprotic to ensure all reactants remain in solution without participating in the reaction.

-

N,N-Dimethylformamide (DMF) is the most common and effective solvent for many coupling reactions, including those with HATU.[10]

-

Dichloromethane (DCM) is another excellent choice, particularly for EDC-based couplings, as its lower polarity can reduce the rate of undesirable side reactions like N-acylurea formation.[13][15]

-

Acetonitrile (MeCN) can also be effective and has been shown to provide excellent results in certain EDC/DMAP protocols.[16]

Crucially, the reaction must be performed under anhydrous conditions . Water can hydrolyze the activated intermediates or the coupling reagent itself, leading to low yields.[13]

Q4: How can I effectively monitor the reaction's progress?

A4: Monitoring the consumption of the limiting reagent is key to determining the reaction endpoint and avoiding unnecessary heating or extended reaction times.

-

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method. A suitable solvent system should provide good separation between the starting materials (acid and amine) and the final amide product. The amide product is typically less polar than the starting carboxylic acid.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method. It provides an accurate assessment of the consumption of starting materials and the formation of the desired product, confirming its mass. It is the preferred method in pharmaceutical development.[3][13]

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem: Low or No Product Yield

| Potential Cause | Suggested Solution |

| Inefficient Carboxylic Acid Activation | Ensure your coupling reagent is fresh and has been stored properly under dry conditions. For carbodiimide reactions, confirm that the additive (HOBt/HOAt) was included.[13] Consider switching to a more powerful reagent like HATU for challenging substrates.[7] |

| Poor Quality Reagents or Solvents | Use high-purity, anhydrous solvents.[13] If possible, use a freshly opened bottle of the coupling reagent and base. Ensure all glassware was thoroughly dried before use.[13] |

| Hydrolysis of Activated Intermediates | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[13] Use anhydrous solvents and ensure reactants are dry. |

| Suboptimal Base Concentration | Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used to facilitate deprotonation and neutralize acidic byproducts.[7] |

| Poor Nucleophilicity of the Amine | For electron-deficient or sterically hindered amines, you may need more forcing conditions, such as a longer reaction time or gentle heating.[13] Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and base before adding the amine can improve yields.[3][7] |

Problem: Formation of Significant Side Products

| Potential Cause | Suggested Solution |

| Guanidinylation of the Amine (with HATU/HBTU) | The amine can attack the guanidinium carbon of excess aminium-based reagents, forming an unreactive byproduct.[7][17] Avoid using a large excess of the coupling reagent; use equimolar amounts or a slight excess of the carboxylic acid instead.[7] Adding the amine after a pre-activation step often mitigates this issue.[3] |

| N-Acylurea Formation (with EDC/DCC) | The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[6] This is suppressed by adding HOBt or HOAt, which traps the intermediate as a more stable active ester.[3] Running the reaction at 0 °C can also minimize this side reaction.[6] |

| Racemization of Chiral Centers | Over-activation or prolonged reaction times, especially with carbodiimides in the absence of an additive, can cause epimerization. Use an additive like HOBt/HOAt.[11] Alternatively, use a reagent known for low racemization, such as HATU.[7] Maintain controlled reaction temperatures. |

Problem: Difficult Purification

| Potential Cause | Suggested Solution |

| Water-Insoluble Urea Byproduct (from DCC) | If using DCC, the dicyclohexylurea (DCU) byproduct precipitates but can be difficult to remove completely. Filter the reaction mixture before workup.[13] If DCU remains, it can sometimes be removed by recrystallization or careful column chromatography. Using EDC avoids this issue as its urea byproduct is water-soluble.[13] |

| Residual DMF Solvent | DMF has a high boiling point and can be difficult to remove under vacuum. During workup, perform multiple washes with 5% aqueous LiCl or brine to effectively extract DMF into the aqueous layer.[18] |

| Excess HOBt or Base | A standard aqueous workup involving washes with dilute acid (e.g., 1N HCl) will remove basic impurities like DIPEA, while washes with a dilute base (e.g., saturated NaHCO₃) will remove acidic impurities like HOBt and unreacted carboxylic acid.[3][15] |

Data & Visualizations

Comparison of Common Coupling Reagents

| Reagent System | Relative Reactivity | Byproduct Type | Key Advantages | When to Use |

| EDC / HOBt | Good | Water-Soluble Urea | Cost-effective; easy workup; widely used.[2][3] | Standard couplings; large-scale synthesis; when cost is a factor. |

| DCC / HOBt | Good | Insoluble Urea (DCU) | Effective and inexpensive.[11][19] | Solution-phase synthesis where DCU can be easily filtered off. Not for solid-phase.[11] |

| HATU / DIPEA | Excellent | Water-Soluble Urea & HOAt | High efficiency; fast rates; low racemization; effective for hindered substrates.[7][10] | Difficult couplings; sterically hindered substrates; peptide synthesis; when yield and purity are paramount.[7] |

| PyBOP / DIPEA | Very Good | Carcinogenic HMPA & HOBt | High efficiency; does not cause guanidinylation side reaction.[11][18] | Hindered couplings where guanidinylation is a concern. Use with caution due to HMPA byproduct.[11] |

Experimental Workflow & Troubleshooting Diagrams